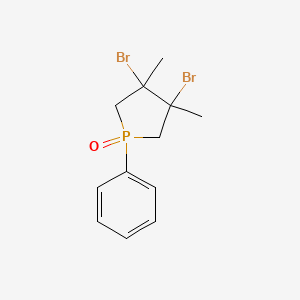
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide is a chemical compound with a unique structure that includes bromine, methyl, and phenyl groups attached to a phospholane ring
Métodos De Preparación
The synthesis of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide typically involves the bromination of 3,4-dimethyl-1-phenylphospholane. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Análisis De Reacciones Químicas
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide involves its interaction with molecular targets through its bromine and phospholane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide include other dibromo-substituted phospholanes and dimethyl-substituted phospholanes. Compared to these compounds, this compound is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. Some similar compounds include:
These compounds share some structural similarities but differ in their specific chemical and physical properties, making this compound a unique and valuable compound for various applications.
Propiedades
Número CAS |
72620-94-1 |
|---|---|
Fórmula molecular |
C12H15Br2OP |
Peso molecular |
366.03 g/mol |
Nombre IUPAC |
3,4-dibromo-3,4-dimethyl-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c1-11(13)8-16(15,9-12(11,2)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
IAYBDUDPRHKBMT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CP(=O)(CC1(C)Br)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















